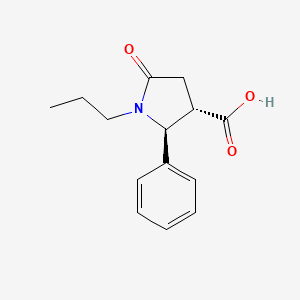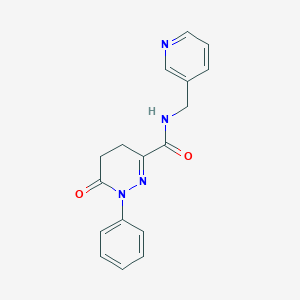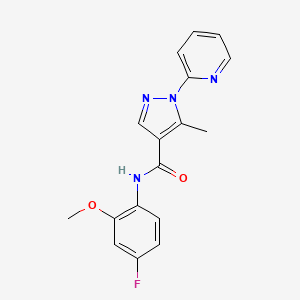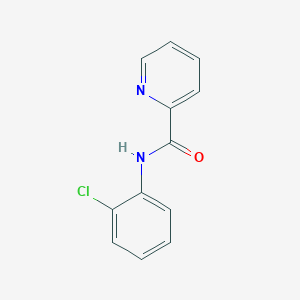![molecular formula C13H16N2OS2 B7646127 2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B7646127.png)
2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMBMPP and is a thiazole-based compound. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and as an inhibitor of certain enzymes.
Wirkmechanismus
The mechanism of action of DMBMPP is not fully understood. However, it is believed to act as an HDAC inhibitor and a CA inhibitor. HDACs are enzymes that are involved in the regulation of gene expression and are overexpressed in many types of cancer. Inhibition of HDACs by DMBMPP leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. CAs are enzymes that are involved in the regulation of pH in cells and are also overexpressed in many types of cancer. Inhibition of CAs by DMBMPP leads to a decrease in the pH of cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
DMBMPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs and CAs, as mentioned above. Additionally, DMBMPP has been shown to inhibit the expression of certain genes that are involved in the regulation of cell proliferation and survival. DMBMPP has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMBMPP in lab experiments is its high purity. DMBMPP can be synthesized with a purity of over 95%, which is important for reproducibility of experiments. Additionally, DMBMPP has been extensively studied and its mechanism of action is well understood, which makes it a useful tool for studying the role of HDACs and CAs in cancer. One limitation of using DMBMPP in lab experiments is its potential toxicity. DMBMPP has been shown to have cytotoxic effects on cancer cells, but it may also have cytotoxic effects on normal cells.
Zukünftige Richtungen
There are several future directions for research on DMBMPP. One direction is to further investigate its potential as an anti-cancer agent. This could involve testing its efficacy in animal models of cancer or in clinical trials. Another direction is to investigate its potential as an anti-inflammatory agent. DMBMPP has been shown to inhibit the activity of certain enzymes that are involved in inflammation, and it may have potential as a treatment for inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of DMBMPP and its potential for use in other areas of research.
Synthesemethoden
DMBMPP can be synthesized using a variety of methods. One of the most common methods is the reaction of 6-chloro-2-mercaptobenzothiazole with 2,2-dimethylpropionyl chloride in the presence of a base. The reaction yields DMBMPP as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
DMBMPP has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, DMBMPP has been shown to inhibit the activity of certain enzymes that are overexpressed in cancer cells, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs).
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-13(2,3)11(16)14-8-5-6-9-10(7-8)18-12(15-9)17-4/h5-7H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBXCXMEIIQCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)N=C(S2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dimethyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7646050.png)

![N-(1,4-dioxaspiro[4.5]decan-8-yl)azocane-1-carboxamide](/img/structure/B7646060.png)

![N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7646078.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(4-aminopyridin-2-yl)methanone](/img/structure/B7646096.png)

![5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B7646109.png)



![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)
![ethyl 4-[(Z)-2-cyano-3-oxo-3-prop-2-enoxyprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B7646155.png)